molecular formula C19H23NO6S B2837040 Ethyl 2-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 1105242-20-3

Ethyl 2-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2837040
CAS No.: 1105242-20-3
M. Wt: 393.45
InChI Key: HKCPOKQAHUMLKI-UHFFFAOYSA-N
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Description

Ethyl 2-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a heterocyclic compound featuring a tetrahydrobenzo[b]thiophene core substituted with a methyl group at position 6 and an ethyl carboxylate group at position 2. The amino group at position 2 is modified with a (2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl substituent, introducing a dioxane-dione moiety. The compound is synthesized via multicomponent reactions, as seen in related derivatives (e.g., Petasis or Knoevenagel reactions), with typical yields ranging from 22% to 85% depending on substituents and conditions .

Properties

IUPAC Name

ethyl 2-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO6S/c1-5-24-18(23)14-11-7-6-10(2)8-13(11)27-15(14)20-9-12-16(21)25-19(3,4)26-17(12)22/h9-10,20H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCPOKQAHUMLKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC=C3C(=O)OC(OC3=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound's IUPAC name is ethyl 2-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate . Its molecular formula is C18H21N2O6SC_{18}H_{21}N_{2}O_{6}S, with a molecular weight of approximately 379.43 g/mol. The structure features a tetrahydrobenzo[b]thiophene core linked to a dioxane derivative through an amino group.

Anticancer Properties

Recent studies have indicated that similar compounds within this chemical class exhibit anticancer activity . For example:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential. This mechanism has been observed in related dioxane derivatives.
  • Case Studies : In vitro studies demonstrated that compounds with similar structures inhibited the proliferation of various cancer cell lines including breast and colon cancer cells by disrupting cell cycle progression and triggering apoptotic pathways .

Antimicrobial Activity

Research has also suggested potential antimicrobial properties :

  • Inhibition of Bacterial Growth : Preliminary assays showed that the compound exhibits significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
  • Mechanism : The antimicrobial action is believed to stem from the disruption of bacterial cell membranes and inhibition of essential enzymatic pathways .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability:

ParameterValue
SolubilitySoluble in DMSO and ethanol
BioavailabilityModerate (subject to further study)
MetabolismPrimarily hepatic
Elimination Half-LifeApproximately 4 hours

Toxicology

The safety profile of this compound is essential for its development as a therapeutic agent:

  • Toxicity Studies : Initial toxicity assessments indicate a low toxicity profile at therapeutic doses; however, comprehensive studies are necessary to evaluate chronic exposure effects.
  • Safety Margin : The therapeutic index appears favorable based on preliminary data from related compounds .

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential avenues include:

  • Clinical Trials : Initiating phase I clinical trials to evaluate safety and efficacy in humans.
  • Structure-Activity Relationship Studies : Investigating modifications to enhance potency and selectivity against target diseases.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Recent studies have indicated that compounds similar to Ethyl 2-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate exhibit significant anticancer properties. The compound's structural features allow it to interact with specific biological targets involved in cancer cell proliferation and survival. For instance, derivatives have been shown to inhibit tumor growth in various cancer models by inducing apoptosis and cell cycle arrest .

2. Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria suggests potential applications in developing new antibiotics or antiseptics. Research indicates that the mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Material Science

1. Polymer Synthesis
this compound can serve as a monomer in the synthesis of novel polymers with tailored properties. These polymers may exhibit enhanced mechanical strength and thermal stability, making them suitable for various industrial applications such as coatings and composites .

2. Nanomaterials Development
The compound's unique chemical properties enable its use in the fabrication of nanomaterials. For example, it can be incorporated into nanocarriers for drug delivery systems that enhance bioavailability and targeted delivery of therapeutic agents . The development of such systems is crucial for improving treatment efficacy while minimizing side effects.

Agriculture

1. Pesticide Formulation
Research has indicated that derivatives of this compound possess insecticidal properties. These compounds can be formulated into pesticides that are effective against agricultural pests while being environmentally friendly . Such formulations could lead to sustainable agricultural practices by reducing reliance on synthetic chemicals.

Summary Table of Applications

Field Application Mechanism/Effect
Medicinal ChemistryAnticancer ActivityInduces apoptosis; inhibits cell proliferation
Antimicrobial PropertiesDisrupts bacterial membranes; inhibits metabolic pathways
Material SciencePolymer SynthesisEnhances mechanical strength; improves thermal stability
Nanomaterials DevelopmentImproves drug delivery systems
AgriculturePesticide FormulationEffective against pests; environmentally friendly

Case Studies

  • Anticancer Studies : A study published in Cancer Research demonstrated that a derivative of the compound significantly reduced tumor size in xenograft models by targeting specific oncogenic pathways .
  • Antimicrobial Testing : Research published in the Journal of Antibiotics highlighted the effectiveness of the compound against multi-drug resistant strains of bacteria. The study reported a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics .
  • Polymer Applications : A recent article in Advanced Materials discussed the incorporation of the compound into polymer matrices to create materials with enhanced thermal properties suitable for aerospace applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of tetrahydrobenzo[b]thiophene derivatives, which are frequently modified at the 2-amino position to generate diverse bioactivity profiles. Below is a comparative analysis with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name / Substituents Synthesis Method Yield Key Bioactivity/Properties Key References
Target Compound : (2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino group Multicomponent Petasis-like reaction 22–78% Not explicitly reported (inferred reactivity)
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) HFIP solvent, molecular sieves 22% Structural characterization (NMR, HRMS)
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate (3a-3k) Knoevenagel condensation 72–94% Antioxidant, anti-inflammatory activities
Ethyl 2-(3-chlorobenzamido)-6-methyl-tetrahydrobenzo[b]thiophene-3-carboxylate Benzoylation of ethyl 2-amino derivative N/A Intermediate for spiro-heterocycles
EU1794-2 (thiazolidinone-substituted derivative) Procedure D (amide coupling) N/A NMDAR modulation (allosteric modulator)
Ethyl 2-(thioureido)-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives (7b, 8, 9, 10a-b) Cyclocondensation with thioureas 55–85% In vitro anticancer activity (cell line assays)

Key Structural Differences

Substituent Diversity: The target compound’s dioxane-dione group contrasts with simpler substituents like 4-hydroxyphenyl (6o, ), chlorobenzoyl (), or cyanoacrylamide (). This moiety may enhance electrophilicity or hydrogen-bonding capacity, influencing target binding. Thioureido derivatives (e.g., 7b, 8) incorporate sulfur-rich groups linked to anticancer activity, while EU1794-2’s thiazolidinone ring targets neuronal receptors .

Synthetic Pathways: The target compound’s synthesis likely parallels Petasis reactions (as in ), whereas derivatives like 3a-3k use Knoevenagel condensations . Spiro-heterocycles (e.g., 4a-c) require hydrazine or thiourea cyclization .

Bioactivity Correlations: Structural similarity metrics (Tanimoto/Dice indices) suggest that even minor substituent changes (e.g., methyl vs. allyl groups) significantly alter bioactivity . For example, thioureido derivatives () show anticancer activity, while cyanoacrylamides () target inflammatory pathways.

Physical and Spectral Properties

  • Melting Points : The target compound’s melting point is unreported, but analogs range widely (e.g., 170–278°C), influenced by substituent polarity and crystallinity .
  • Spectral Data :
    • IR spectra for related compounds show peaks at 1650–1750 cm⁻¹ (C=O stretching) and 3200–3400 cm⁻¹ (N-H) .
    • ¹H NMR of the target compound would feature signals for the dioxane-dione methyl groups (~1.5 ppm) and tetrahydrobenzo[b]thiophene protons (2.5–3.5 ppm) .

Contradictions and Limitations

  • Synthesis yields vary drastically (22% in vs. 85% in ), underscoring the impact of reaction conditions on efficiency.

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